molecular formula C21H17N3O2S B3016164 1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone CAS No. 896299-73-3

1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone

Cat. No. B3016164
CAS RN: 896299-73-3
M. Wt: 375.45
InChI Key: ORJRNGKSRBJVBO-UHFFFAOYSA-N
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Description

The compound 1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone is a heterocyclic molecule that is likely to possess a range of biological activities due to the presence of the imidazo[1,2-b]pyridazine moiety and a thioether linkage. While the specific papers provided do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that can help infer the properties and potential reactivity of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with the formation of a core structure followed by various functionalization steps. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives involves Friedel-Crafts acylation, cyclization, and subsequent reactions such as condensation, dehydrogenation, and Michael addition reactions . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate sulfur-containing reagents to introduce the thioether linkage.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray diffraction (XRD) and vibrational spectroscopy. The optimized molecular structure and vibrational frequencies can be investigated both experimentally and theoretically, as seen in the study of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone . Similar analytical methods could be employed to determine the molecular structure of this compound, providing insights into its stability and charge distribution.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by their electronic structure, as indicated by HOMO-LUMO analysis and the presence of electron-donating or withdrawing groups. For example, the chemiluminescence of 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-one derivatives is affected by the electron-donating effect of substituents like the methoxy group . This suggests that the methoxy group in this compound could similarly influence its reactivity, potentially enhancing its ability to participate in electron transfer reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The presence of different functional groups can significantly affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a methoxy group can increase the electron density on the molecule, which may affect its binding affinity in biological systems, as seen in the study of (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones . The thioether linkage in the compound of interest could also contribute to its lipophilicity and potential interactions with biological targets.

Scientific Research Applications

Synthesis and Molecular Docking Studies

1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone has been utilized in the synthesis of various compounds such as 1,3,4-thiadiazoles, imidazopyridines, and others. These synthesized compounds have been tested against tuberculosis using molecular docking studies, indicating a potential application in anti-tuberculosis drug development (Abdelall, 2014).

Microwave-Assisted Synthesis

This chemical has also been used in microwave-assisted synthesis processes. For example, it has been involved in the Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, showcasing its role in facilitating efficient and rapid synthesis of complex molecules (Kamila, Mendoza, & Biehl, 2012).

Antioxidant and Anticancer Activities

A significant area of research is the exploration of its derivatives for their antioxidant and anticancer activities. Some derivatives have shown higher antioxidant activity compared to traditional antioxidants like ascorbic acid. Additionally, these compounds have been tested against various cancer cell lines, such as human glioblastoma and breast cancer cells, revealing potential therapeutic applications (Tumosienė et al., 2020).

Crystallographic Studies

This compound has also been studied for its crystallographic properties. Research on molecules like Pimobendan B, which contains a similar structure, provides insights into the molecular conformations and interactions, important for understanding the compound's behavior in different environments (Zvirgzdins et al., 2013).

properties

IUPAC Name

1-(4-methoxyphenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-17-9-7-16(8-10-17)19(25)14-27-21-12-11-20-22-18(13-24(20)23-21)15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJRNGKSRBJVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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